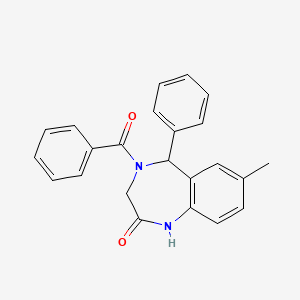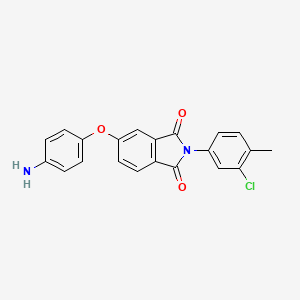
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. SU5416 is a synthetic compound that was developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Its ability to inhibit angiogenesis and tumor growth has made it a promising candidate for cancer therapy.
作用机制
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are involved in the regulation of angiogenesis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of other tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. In addition, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in tumor cells.
实验室实验的优点和局限性
The advantages of using 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its specificity for VEGFR tyrosine kinase, its potent inhibitory activity, and its ability to inhibit angiogenesis. However, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has some limitations, such as its potential toxicity and the need for high doses to achieve therapeutic effects.
未来方向
There are several future directions for the research on 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of focus is the development of new analogs or derivatives of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione that have improved efficacy and fewer side effects. Another direction is the investigation of combination therapies that include 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other drugs that target different signaling pathways involved in angiogenesis and tumor growth. Finally, the use of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in clinical trials for the treatment of various types of cancer is an important future direction for research.
合成方法
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-aminophenol with 3-chloro-4-methylbenzoyl chloride to form 4-(3-chloro-4-methylphenyl)amino phenol. This intermediate is then reacted with phthalic anhydride to form 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione.
科学研究应用
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase, which is involved in the signaling pathways that regulate angiogenesis.
属性
IUPAC Name |
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-2-5-14(10-19(12)22)24-20(25)17-9-8-16(11-18(17)21(24)26)27-15-6-3-13(23)4-7-15/h2-11H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZFQQAJOSKEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)
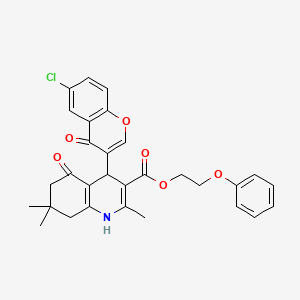
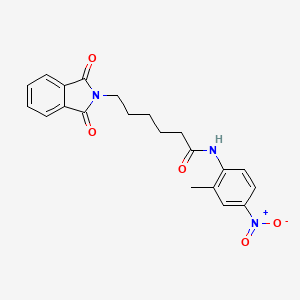

![5,10-di-2-furyl-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5130640.png)
![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
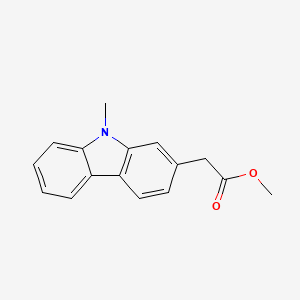
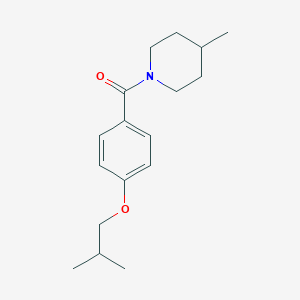
![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)

![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
